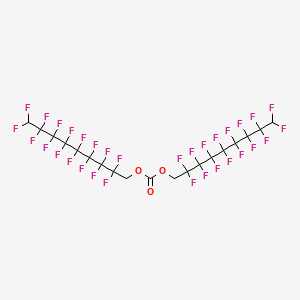![molecular formula C19H27NO4 B12086606 Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester CAS No. 1322700-04-8](/img/structure/B12086606.png)
Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbamique, ester 1,1-diméthyléthylique de la N-[[(1S,2S)-2-[2-(cyclopropylméthoxy)-5-hydroxyphényl]cyclopropyl]méthyl]- est un composé organique complexe doté d'une structure unique. Ce composé se caractérise par la présence d'un groupe cyclopropyle, d'un groupe méthoxy et d'un groupe hydroxyphényle, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide carbamique, ester 1,1-diméthyléthylique de la N-[[(1S,2S)-2-[2-(cyclopropylméthoxy)-5-hydroxyphényl]cyclopropyl]méthyl]- implique généralement plusieurs étapes. Le processus commence par la préparation des intermédiaires cyclopropylméthoxy et hydroxyphényle, qui sont ensuite couplés dans des conditions réactionnelles spécifiques pour former le produit final. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes sont conçues pour optimiser les conditions réactionnelles, réduire les coûts de production et garantir une qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbamique, ester 1,1-diméthyléthylique de la N-[[(1S,2S)-2-[2-(cyclopropylméthoxy)-5-hydroxyphényl]cyclopropyl]méthyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou amines.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide carbamique, ester 1,1-diméthyléthylique de la N-[[(1S,2S)-2-[2-(cyclopropylméthoxy)-5-hydroxyphényl]cyclopropyl]méthyl]- a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigated pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide carbamique, ester 1,1-diméthyléthylique de la N-[[(1S,2S)-2-[2-(cyclopropylméthoxy)-5-hydroxyphényl]cyclopropyl]méthyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres esters d'acide carbamique et des molécules contenant du cyclopropyle. Ces composés présentent des similitudes structurales, mais peuvent différer par leurs propriétés chimiques et leurs activités biologiques.
Unicité
L'acide carbamique, ester 1,1-diméthyléthylique de la N-[[(1S,2S)-2-[2-(cyclopropylméthoxy)-5-hydroxyphényl]cyclopropyl]méthyl]- est unique en raison de sa combinaison spécifique de groupes fonctionnels et de stéréochimie
Propriétés
Numéro CAS |
1322700-04-8 |
|---|---|
Formule moléculaire |
C19H27NO4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
tert-butyl N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m1/s1 |
Clé InChI |
JPMGCJBYXCRQGS-HIFRSBDPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C2=C(C=CC(=C2)O)OCC3CC3 |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


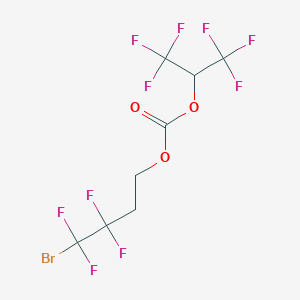
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
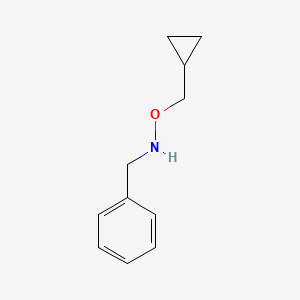

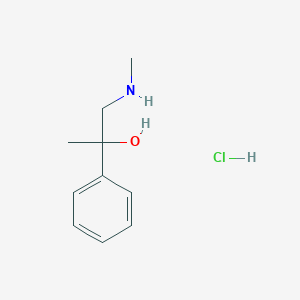

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
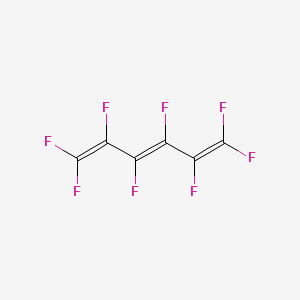
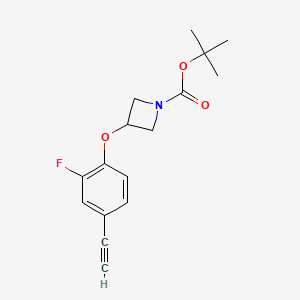

![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
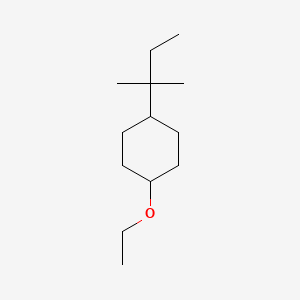
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
